molecular formula C6H15NO B1280611 1-Aminohexan-2-ol CAS No. 72799-62-3

1-Aminohexan-2-ol

Cat. No. B1280611
CAS RN: 72799-62-3
M. Wt: 117.19 g/mol
InChI Key: PZOIEPPCQPZUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminohexan-2-ol is a compound that can be inferred to have both amino and alcohol functional groups based on its name. While the provided papers do not directly discuss 1-Aminohexan-2-ol, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 1-Aminohexan-2-ol's chemistry. For instance, 6-aminohexanoic acid, which is structurally related, is known for its hydrophobic and flexible structure and is used in various applications, including the synthesis of modified peptides and in the nylon industry .

Synthesis Analysis

The synthesis of related compounds, such as the 1-amino-2-methylcyclohexanecarboxylic acids, involves asymmetric Strecker synthesis and subsequent reactions with concentrated acids and hydrogenation over palladium on carbon . This suggests that the synthesis of 1-Aminohexan-2-ol could potentially be achieved through similar synthetic routes, possibly involving the Mannich reaction or other amino alcohol-forming reactions .

Molecular Structure Analysis

The molecular structure of 1-Aminohexan-2-ol is not directly discussed in the provided papers. However, the structure of trans-2-aminocyclohexanecarboxylic acid oligomers, which are structurally related, shows a helical conformation in the solid state, stabilized by hydrogen bonds . This information could be relevant when considering the potential secondary structure that 1-Aminohexan-2-ol might adopt in a polymeric or oligomeric form.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 1-Aminohexan-2-ol include the Mannich reaction, which is used to synthesize aminomethoxy derivatives of 1-hexylthioheptane . Additionally, organocatalytic reactions have been employed to synthesize anti-1,2-amino alcohols, which could be relevant to the synthesis of 1-Aminohexan-2-ol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Aminohexan-2-ol are not directly reported in the provided papers. However, the properties of similar compounds, such as 6-aminohexanoic acid, which is known for its hydrophobicity and flexibility, can provide some context . The antimicrobial activity of aminomethoxy derivatives of 1-hexylthioheptane suggests that 1-Aminohexan-2-ol could also exhibit biological activity, depending on its structure and substituents .

Scientific Research Applications

Chemical Reactions and Synthesis

1-Aminohexan-2-ol is used in various chemical reactions and synthesis processes. For instance, its reaction with nitrous acid leads to a mixture of hexan-2-one, hexane-1,2-diol, and other compounds, showcasing its reactivity and utility in producing a range of chemical products (Tang & Williams, 1984). Additionally, it plays a role in Mannich reactions, which are vital in organic synthesis. These reactions involve the condensation of amino alcohols like 1-aminohexan-2-ol with other compounds to form diverse chemical structures (Schmidt et al., 2000).

Oligonucleotide Synthesis

1-Aminohexan-2-ol has been utilized in the synthesis of H-phosphonate salts, which are integral in producing functionalized oligonucleotides. These compounds are crucial in genetic research and molecular biology, illustrating the application of 1-aminohexan-2-ol in advanced biochemical synthesis (Sinha & Cook, 1988).

Catalysis and Organic Chemistry

The compound has been studied in the context of hydrodenitrogenation, a process important in the field of catalysis and organic chemistry. Research on 1-aminohexan-2-ol helps in understanding the mechanisms involved in the removal of nitrogen atoms from organic compounds (Egorova et al., 2002).

Pharmaceutical Applications

In pharmaceutical research, 1-aminohexan-2-ol derivatives have been investigated for drug synthesis and delivery. For example, in the development of drug conjugates for targeted cancer therapy, this compound has been used as a linker to attach drugs to polymer carriers (Etrych et al., 2002).

Chiral Discrimination and Sensing

1-Aminohexan-2-ol plays a role in the creation of chiral structures for enantioselective sensing. Its use in chiral conducting microfibers shows potential in applications like chiral discrimination, a crucial aspect in various scientific fields including pharmaceuticals and materials science (Zou et al., 2014).

Aroma Chemistry

It is also used in aroma chemistry, for instance, in the synthesis of wine aroma precursors. This demonstrates its versatility and importance in flavor and fragrance industries (Luisier et al., 2008).

properties

IUPAC Name

1-aminohexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-4-6(8)5-7/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOIEPPCQPZUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464981
Record name 1-aminohexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminohexan-2-ol

CAS RN

72799-62-3
Record name 1-aminohexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminohexan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Aminohexan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Aminohexan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Aminohexan-2-ol
Reactant of Route 5
1-Aminohexan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Aminohexan-2-ol

Q & A

Q1: What is the significance of studying the deamination of 1-aminohexan-2-ol in the context of collagen research?

A1: Collagen, a crucial structural protein, contains glycosylated hydroxylysine residues. Understanding how to selectively cleave these sugar moieties is important for studying collagen structure and function. The research used 1-aminohexan-2-ol as a simplified model for the more complex hydroxylysine-sugar unit. By studying its reaction with nitrous acid (deamination), researchers gained insights into the products formed and the reaction mechanism, which could inform strategies for cleaving sugar residues from collagen. [, ]

Q2: What were the key findings from studying the reaction of 1-aminohexan-2-ol with nitrous acid?

A2: Reacting 1-aminohexan-2-ol with nitrous acid produced a mixture of products, including hexan-2-one, hexane-1,2-diol, and two N-nitroso-oxazolidine derivatives. [] Interestingly, 1,2-epoxyhexane was not detected, contrasting with previous findings for a similar amino alcohol. This difference highlights the influence of even subtle structural variations on reaction outcomes. Importantly, this reaction served as a foundation for investigating the deamination of the model compound mimicking glycosylated hydroxylysine in collagen. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.